Structural Uniqueness: Defined Val-Gly-Val-Arg-Val-Arg Sequence vs. Common CPP Templates
VGVRVR possesses a unique primary sequence (Val-Gly-Val-Arg-Val-Arg) that distinguishes it from prototypical arginine-rich CPPs such as TAT (GRKKRRQRRR) or oligoarginines (R8). While class-level inference from penetratin analog studies indicates that eukaryotic cell uptake efficiency positively correlates with arginine content [1], the specific spacing and hydrophobic valine residues in VGVRVR are predicted to confer a distinct amphipathic profile and membrane interaction kinetics . No direct head-to-head comparative data are currently available for VGVRVR versus other CPPs.
| Evidence Dimension | Arginine residue count and net charge |
|---|---|
| Target Compound Data | 2 arginine residues; theoretical net charge +2 |
| Comparator Or Baseline | TAT peptide: 6 arginines, charge +8; R8: 8 arginines, charge +8 |
| Quantified Difference | VGVRVR has 66-75% fewer arginine residues than TAT or R8, predicting lower nonspecific membrane binding and potentially reduced cytotoxicity [2]. |
| Conditions | Physiological pH (7.4); charge calculated based on side-chain pKa values. |
Why This Matters
Researchers seeking a CPP with moderate charge density to balance uptake efficiency and cytotoxicity should consider VGVRVR as a distinct alternative to highly charged polyarginine peptides.
- [1] Bahnsen JS, Franzyk H, Sandberg-Schaal A, Nielsen HM. Antimicrobial and cell-penetrating properties of penetratin analogs: Effect of sequence and secondary structure. Biochim Biophys Acta. 2013;1828(2):223-232. doi:10.1016/j.bbamem.2012.10.009 View Source
- [2] Wallbrecher R, Depré L, Verdurmen WPR, Bovee-Geurts PHM, van Duinkerken RH, Zekveld MJ, et al. Exploration of the design principles of a cell-penetrating bicyclic peptide scaffold. Bioconjug Chem. 2014;25(5):955-968. doi:10.1021/bc500150d View Source
